Cas no 922099-08-9 (N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide)

N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide
- 2-Furancarboxamide, N-[5-(2-benzofuranyl)-1,3,4-oxadiazol-2-yl]-
- 922099-08-9
- N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- AKOS024635276
- N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- F2273-0412
-
- インチ: 1S/C15H9N3O4/c19-13(11-6-3-7-20-11)16-15-18-17-14(22-15)12-8-9-4-1-2-5-10(9)21-12/h1-8H,(H,16,18,19)
- InChIKey: XWLAXAIWLNMFMD-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(NC1=NN=C(C2=CC3=CC=CC=C3O2)O1)=O
計算された属性
- せいみつぶんしりょう: 295.05930578g/mol
- どういたいしつりょう: 295.05930578g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 422
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- 密度みつど: 1.457±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 10.07±0.70(Predicted)
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2273-0412-2mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-1mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-15mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-2μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-5mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-3mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-10μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-5μmol |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-10mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2273-0412-4mg |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
922099-08-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide 関連文献
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamideに関する追加情報
Introduction to N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide (CAS No. 922099-08-9)
N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 922099-08-9, belongs to a class of molecules that exhibit potential therapeutic applications in various medical conditions. The presence of multiple functional groups such as benzofuran, oxadiazole, and carboxamide makes this molecule a promising candidate for further investigation in drug discovery and development.
The structure of N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is characterized by a fused ring system consisting of benzofuran and oxadiazole moieties. The benzofuran component introduces a phenolic hydrogen and an aromatic ring system, which can participate in various interactions with biological targets. The oxadiazole ring, on the other hand, is known for its stability and ability to engage in hydrogen bonding, making it a valuable scaffold in medicinal chemistry. The carboxamide group at the 2-position of the furan ring adds another layer of functionality, enabling the compound to interact with biological receptors through both hydrophobic and polar interactions.
Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in the development of novel therapeutics. The benzofuran and oxadiazole moieties in N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide have been extensively studied for their potential biological activities. For instance, benzofuran derivatives are known to exhibit properties such as anti-inflammatory, anti-microbial, and anti-cancer effects. Similarly, oxadiazole compounds have shown promise in inhibiting various enzymes and receptors involved in diseases like cancer and neurodegeneration.
One of the most compelling aspects of N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide is its potential as a pharmacological tool. The combination of the benzofuran, oxadiazole, and carboxamide functionalities allows for diverse interactions with biological targets. This structural versatility makes it an attractive candidate for further exploration in drug discovery. In particular, the carboxamide group can form hydrogen bonds with polar residues in protein targets, while the aromatic rings can engage in hydrophobic interactions. Such dual interaction capabilities are often crucial for achieving high affinity and selectivity in drug design.
Current research efforts are focused on elucidating the mechanisms of action of N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide. Preliminary studies suggest that this compound may interact with enzymes and receptors involved in pathways relevant to diseases such as cancer and inflammation. The benzofuran moiety has been shown to modulate the activity of certain enzymes by acting as a competitive inhibitor or by altering enzyme conformation. Additionally, the oxadiazole ring can interact with specific amino acid residues in protein targets, leading to changes in enzyme activity or receptor signaling.
The development of novel synthetic methodologies has also been instrumental in advancing research on this compound. Efficient synthetic routes allow for the rapid production of analogs and derivatives, enabling researchers to explore a wide range of structural variations. These synthetic strategies often involve multi-step reactions that incorporate key functional groups such as the carboxamide, benzofuran, and oxadiazole moieties. By optimizing these synthetic pathways, researchers can produce high-purity compounds suitable for biological testing.
In conclusion, N-5-(1-benzofuran - 2 - yl) - 1 , 3 , 4 - ox adia zol - 2 - ylfura n - 2 - ca rboxa mide (CAS No . 922099 - 08 - 9) is a structurally complex and pharmacologically promising compound with significant potential in drug discovery. Its unique combination of functional groups offers diverse interaction possibilities with biological targets, making it an attractive candidate for further investigation. As research continues to uncover new therapeutic applications for this compound and its derivatives, it is likely to play an important role in the development of novel treatments for various medical conditions.
922099-08-9 (N-5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-ylfuran-2-carboxamide) 関連製品
- 329906-02-7(N-(4-Chlorophenyl)-4-(trifluoroMethyl)benzaMide, 97%)
- 2172085-84-4(1-(2-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 2198170-20-4((1R)-1-(3,3-difluorocyclobutyl)ethan-1-ol)
- 1805574-28-0(1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene)
- 2857831-71-9(5-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole)
- 125-72-4(l-DROMORAN TARTRATE)
- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)
- 893644-94-5(2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid)
- 1286720-27-1(1-{4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidin-1-yl}-2-(2-fluorophenoxy)ethan-1-one)
- 93489-08-8(1-(Isocyanatomethyl)-2-methoxybenzene (>80%))




